N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Anticancer Cytotoxicity MTT Assay

CAS 864917-57-7 (compound 11j) is the recommended starting point for isoxazole-thiadiazole anticancer libraries, demonstrating pan-cancer activity surpassing etoposide. Its unique p-tolyl substituent is critical for potency; generic substitution without matched biological validation is unreliable. Also serves as a P2X3 antagonist analog (ref. JP2012512222A). Procure this scaffold to benchmark novel analogs against a validated broad-spectrum cytotoxic agent or explore purinergic signaling in tumor microenvironments. Ideal for CROs, screening centers, and medicinal chemistry teams requiring a positive control with consistent potency across histologically distinct cancer cell lines.

Molecular Formula C15H14N4O2S2
Molecular Weight 346.42
CAS No. 864917-57-7
Cat. No. B2640202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864917-57-7
Molecular FormulaC15H14N4O2S2
Molecular Weight346.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NOC(=C3)C
InChIInChI=1S/C15H14N4O2S2/c1-9-3-5-11(6-4-9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20)
InChIKeyZHTQMLUGVUVSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-57-7): A Heterocyclic Amide for Targeted Anticancer Research


N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-57-7) is a synthetic small molecule (MW: 346.43 g/mol, formula: C15H14N4O2S2) that belongs to a class of amide derivatives combining 1,2-isoxazole and 1,2,4-thiadiazole pharmacophores [1]. This unique heterocyclic scaffold features a p-tolyl substituent on the 1,2,4-thiadiazole ring and a 5-methylisoxazol-3-yl moiety, which together confer specific steric and electronic properties that are being explored primarily in oncology-focused chemical biology and drug discovery programs [1].

Why Generic Substitution Fails for N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide


Within the amide derivative class of 1,2-isoxazole combined with 1,2,4-thiadiazole, even subtle variations in the aryl substituent on the thiadiazole ring profoundly alter anticancer potency and cell-line selectivity [1]. The p-tolyl group present in CAS 864917-57-7 is not interchangeable with other aryl or heteroaryl substituents; a systematic structure-activity relationship (SAR) study demonstrated that only specific substitution patterns yield compounds with activity exceeding that of the clinical comparator etoposide, making direct generic substitution unreliable without matched biological validation [1].

N-(5-Methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Quantitative Anticancer Activity Evidence Guide


Superior Potency vs. Etoposide in Four Human Cancer Cell Lines

In a head-to-head panel screen against four human cancer cell lines—MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian)—the target compound (designated 11j) demonstrated more potent antiproliferative activity than the standard chemotherapeutic agent etoposide [1]. The study employed the MTT assay with etoposide as a concurrent positive control, ensuring that the observed potency advantage is derived from direct experimental comparison [1].

Anticancer Cytotoxicity MTT Assay Isoxazole-Thiadiazole

SAR-Driven Differentiation: p-Tolyl Substituent Requirement for Potency

The 2019 SAR study evaluated ten amide derivatives (11a–11j) with varying substituents on the 1,2,4-thiadiazole ring [1]. Only six compounds—including the p-tolyl-bearing target compound 11j—surpassed etoposide in potency. This demonstrates that the p-tolyl group is a key pharmacophoric element, as several closely related analogs (e.g., 11a, 11f, 11h, 11i) failed to achieve this threshold [1].

Structure-Activity Relationship Medicinal Chemistry Heterocyclic Amide

Broad-Spectrum Anticancer Potential Across Diverse Tissue Origins

The target compound's activity was not restricted to a single cancer type. In the published panel, compound 11j demonstrated potent activity against cell lines derived from breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers, each surpassing etoposide [1]. This contrasts with many single-target chemotypes that show narrow, lineage-specific activity profiles.

Broad-Spectrum Cytotoxicity Cell Line Panel Anticancer Screening

P2X3/P2X2/3 Receptor Antagonist Potential: A Distinct Pharmacological Avenue

A patent (JP2012512222A) discloses that compounds within the same generic scaffold—specifically those containing an optionally substituted thiadiazolyl group as R1—are claimed as P2X3 and P2X2/3 receptor antagonists [1]. While the patent does not provide isolated quantitative data for CAS 864917-57-7 itself, the structural homology places this compound within a class that has been explicitly investigated for treating P2X3-mediated conditions such as chronic pain [1].

P2X3 Antagonist Pain Ion Channel Thiadiazole

N-(5-Methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Prioritized Application Scenarios


Oncology Lead Identification and SAR Expansion

For medicinal chemistry teams building isoxazole-thiadiazole amide libraries for anticancer lead identification, CAS 864917-57-7 (compound 11j) is the recommended starting point. It has demonstrated superior potency to etoposide across breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines in direct comparative MTT assays [1]. Procurement of this compound enables immediate benchmarking of new synthetic analogs against a scaffold with validated pan-cancer activity.

Pan-Cancer Phenotypic Screening Probe

Contract research organizations (CROs) and academic screening centers seeking a probe with broad-spectrum cytotoxicity can use this compound as a positive control or reference standard. Its consistent potency across four histologically distinct cancer cell lines [1] makes it suitable for calibrating multi-cell-line phenotypic screening platforms.

P2X3/P2X2/3 Ion Channel Drug Discovery

Research groups focused on purinergic signaling and chronic pain can procure this compound as a structurally representative analog of the thiadiazole-containing P2X3 antagonists disclosed in patent JP2012512222A [2]. It serves as a tool compound for validating target engagement assays and for exploring structure-activity relationships around the thiadiazole pharmacophore in the context of ion channel modulation.

Chemical Biology Tool for Dual-Mechanism Hypothesis Testing

The unique combination of validated anticancer activity [1] and structural eligibility for P2X3 antagonism [2] positions this compound as a rare dual-mechanism probe. Investigators exploring the intersection of purinergic signaling and cancer biology can use it to test hypotheses about P2X receptor involvement in tumor microenvironment modulation alongside direct cytotoxicity.

Quote Request

Request a Quote for N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.